molecular formula C9H21N3O2 B1280757 tert-Butyl bis(2-aminoethyl)carbamate CAS No. 556082-02-1

tert-Butyl bis(2-aminoethyl)carbamate

Cat. No.: B1280757
CAS No.: 556082-02-1
M. Wt: 203.28 g/mol
InChI Key: VORKTMXRWZVRLA-UHFFFAOYSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: tert-Butyl bis(2-aminoethyl)carbamate can be synthesized through the reaction of tert-butyl chloroformate with ethylenediamine. The reaction typically occurs in an organic solvent such as dichloromethane, under basic conditions provided by a base like triethylamine .

Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves careful control of reaction conditions to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: tert-Butyl bis(2-aminoethyl)carbamate undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed:

    Substitution Reactions: Substituted carbamates.

    Deprotection Reactions: Free amines.

Scientific Research Applications

Mechanism of Action

The primary mechanism of action of tert-Butyl bis(2-aminoethyl)carbamate involves its role as a protecting group. It temporarily masks the reactivity of amines, allowing for selective reactions to occur at other functional groups. The tert-butyl group can be removed under acidic conditions, revealing the free amine for further reactions .

Comparison with Similar Compounds

Comparison: tert-Butyl bis(2-aminoethyl)carbamate is unique due to its dual aminoethyl groups, which provide additional sites for functionalization compared to simpler carbamates like tert-butyl carbamate. This makes it particularly useful in complex organic syntheses and peptide chemistry .

Biological Activity

Tert-butyl bis(2-aminoethyl)carbamate (TBAC) is a carbamate compound that has garnered attention in medicinal chemistry due to its potential biological activities. This article reviews the synthesis, biological properties, and research findings related to TBAC, focusing on its pharmacological potential and mechanisms of action.

Synthesis of this compound

TBAC is synthesized through various methods involving the reaction of tert-butyl carbamate with 2-aminoethyl amines. The general reaction scheme can be summarized as follows:

  • Reagents : Tert-butyl carbamate and 2-aminoethyl amine.
  • Conditions : Typically conducted under anhydrous conditions with the presence of a coupling agent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide).
  • Yield : Reports indicate yields ranging from 70% to 92%, depending on the specific reaction conditions employed .

Anti-inflammatory Activity

Recent studies have highlighted the anti-inflammatory properties of TBAC and its derivatives. For instance, compounds synthesized from TBAC demonstrated significant inhibition in carrageenan-induced edema models in rats, with inhibition percentages ranging from 39% to 54% compared to standard anti-inflammatory drugs like indomethacin .

CompoundInhibition (%)Comparison Drug
TBAC Derivative 154.239Indomethacin
TBAC Derivative 239.021Indomethacin

Antibacterial Activity

TBAC has also been evaluated for its antibacterial properties. In vitro studies revealed moderate activity against various Gram-positive and Gram-negative bacteria, suggesting its potential as a scaffold for developing new antibiotics. Notably, some derivatives exhibited selective activity against Chlamydia trachomatis, indicating their utility in treating infections caused by this pathogen .

The mechanism of action for TBAC derivatives appears to involve the modulation of specific biological pathways, potentially through the inhibition of enzymes involved in inflammatory responses or bacterial growth. Computational docking studies have suggested interactions with key enzymes such as COX-2, which plays a crucial role in inflammation .

Study on Anti-inflammatory Effects

A study conducted by researchers involved the synthesis of multiple TBAC derivatives and their evaluation in vivo for anti-inflammatory effects. The results indicated that certain modifications to the TBAC structure significantly enhanced its anti-inflammatory activity, leading to further exploration into structure-activity relationships (SAR) .

Antichlamydial Activity Research

Another study focused on the antichlamydial activity of TBAC derivatives, where compounds were tested against Chlamydia trachomatis. The findings demonstrated that specific derivatives not only reduced the number of infectious bodies but also altered their morphology, suggesting a disruption in the bacterial life cycle .

Properties

IUPAC Name

tert-butyl N,N-bis(2-aminoethyl)carbamate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H21N3O2/c1-9(2,3)14-8(13)12(6-4-10)7-5-11/h4-7,10-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VORKTMXRWZVRLA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)N(CCN)CCN
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H21N3O2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID001237830
Record name 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

203.28 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

556082-02-1
Record name 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=556082-02-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 1,1-Dimethylethyl N,N-bis(2-aminoethyl)carbamate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID001237830
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name tert-butyl N,N-bis(2-aminoethyl)carbamate
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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